Hydroxylation Pattern-Dependent Radical Scavenging: EC50 Comparison Across Hydroxy-1-Aryl-Isochroman Series
In a structure-activity relationship study evaluating hydroxy-1-aryl-isochromans, the DPPH radical scavenging capacity of analogs was compared. The fully methoxylated analog (ISO-0) showed no detectable activity [1]. Analogs with 2 hydroxyl groups (ISO-2) or 3 hydroxyl groups (ISO-3) demonstrated moderate scavenging, with EC50 values of 25.1 μM and 22.4 μM respectively [1]. In contrast, the analog bearing 4 hydroxyl groups (ISO-4) exhibited a 2-fold improvement in potency (EC50 = 10.3 μM) compared to ISO-3, the natural 3-OH comparator [1]. This data establishes a clear quantitative relationship between hydroxylation extent and antioxidant efficacy within the isochroman class [1].
| Evidence Dimension | DPPH radical scavenging activity (EC50) |
|---|---|
| Target Compound Data | Not directly measured in this study; data presented for structurally related hydroxy-1-aryl-isochroman ISO-4 (4 OH groups): EC50 = 10.3 μM |
| Comparator Or Baseline | ISO-3 (3 OH groups): EC50 = 22.4 μM; ISO-2 (2 OH groups): EC50 = 25.1 μM; ISO-0 (0 OH groups): Inactive |
| Quantified Difference | ISO-4 (4 OH) is approximately 2.2-fold more potent than ISO-3 (3 OH) and 2.4-fold more potent than ISO-2 (2 OH). |
| Conditions | DPPH assay at 100 μM final concentration; evaluation of 1-aryl-substituted hydroxy-isochromans. |
Why This Matters
This demonstrates that the number and position of hydroxyl substituents on the isochroman core are critical determinants of functional antioxidant capacity, directly informing the scientific selection of a specific hydroxylated isochroman derivative for redox biology applications.
- [1] Lorenz P, Zeh M, Martens-Lobenhoffer J, et al. Natural and newly synthesized hydroxy-1-aryl-isochromans: a class of potential antioxidants and radical scavengers. Free Radical Research. 2005. View Source
